molecular formula C14H13N B1224771 4-Aminostilbene CAS No. 834-24-2

4-Aminostilbene

Cat. No. B1224771
CAS RN: 834-24-2
M. Wt: 195.26 g/mol
InChI Key: VFPLSXYJYAKZCT-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of 4-aminostilbene derivatives involves various chemical reactions, including NBS bromization, Abuzov reaction, and Horner reaction. For instance, 2,5-dicyano-4-[(diethoxyphosphoryl)methyl]-4′-(N,N-diphenyl)aminostilbene, a key intermediate for organic two-photon absorption materials, was synthesized using these methods, showcasing the compound's relevance in material science (Wang Fu-qiang, 2007).

Molecular Structure Analysis

The molecular structure of 4-aminostilbene and its derivatives plays a crucial role in determining their photochemical and photophysical properties. The introduction of N-phenyl substituents leads to a more planar ground-state geometry, which significantly affects the absorption and fluorescence spectra. This planarity results in a larger charge-transfer character for the fluorescent excited state, enhancing fluorescence quantum yields (Jye‐Shane Yang et al., 2002).

Chemical Reactions and Properties

4-Aminostilbene undergoes various chemical reactions, including trans to cis photoisomerization and the formation of twisted intramolecular charge-transfer (TICT) states in specific conditions. Substitutions on the stilbene group, such as methyl and ethylene bridges, significantly influence the compound's photochemistry, including its fluorescence and isomerization behaviors (Jye‐Shane Yang et al., 2009).

Physical Properties Analysis

The physical properties of 4-aminostilbene derivatives, such as fluorescence enhancement and dual fluorescence behavior, are significantly affected by structural modifications. For example, the introduction of N-phenyl substitutions enhances fluorescence, demonstrating the "amino conjugation effect" (Jye‐Shane Yang et al., 2002). This effect is crucial for applications in fluorescence-based devices and sensors.

Scientific Research Applications

Nonlinear Optical Properties

4-Aminostilbene has been studied for its potential applications in nonlinear optics. Research indicates that single crystals of 4-aminostilbene show promising nonlinear optical and electro-optical coefficients, making them suitable for applications in nonlinear frequency conversion. These properties are crucial for technologies like laser frequency doubling and optical switching devices (Yakovlev, Kalakov, & Poezzhalov, 1997).

Antioxidant and Antibacterial Activity

A series of azo dyes derived from 4-aminostilbene have been synthesized and evaluated for their antioxidant and antibacterial activities. These compounds displayed significant antioxidant activity and showed potential antibacterial activity against specific strains like Streptococcus pneumoniae and Pseudomonas aeruginosa. This suggests the applicability of 4-aminostilbene derivatives in fields like food preservation and possibly in medicinal chemistry (Rezaei-Seresht, Salimi, & Mahdavi, 2019).

Fluorescence Enhancement

Studies on 4-aminostilbene and its derivatives have shown that introducing N-phenyl substituents leads to a more planar ground-state geometry, which in turn enhances the fluorescence properties. This "amino conjugation effect" is significant for applications in fluorescence-based sensors and organic light-emitting diodes (OLEDs). The enhanced fluorescence properties of these compounds make them valuable in the field of photophysics and photochemistry (Yang, Chiou, & Liau, 2002).

Metabolic Activation and Binding Studies

Research on aminostilbene derivatives, including 4-aminostilbene, has explored their binding to macromolecules like DNA in biological systems. This is crucial in understanding the metabolic activation and biological effects of these compounds, including their potential carcinogenic properties. Such studies are important in toxicology and pharmacology (Neumann, 1981).

Safety And Hazards

When handling 4-Aminostilbene, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4-[(E)-2-phenylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPLSXYJYAKZCT-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032168
Record name trans-4-Aminostilbene
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Molecular Weight

195.26 g/mol
Source PubChem
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Product Name

4-Aminostilbene

CAS RN

4309-66-4, 834-24-2
Record name trans-4-Aminostilbene
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Record name 4-Aminostilbene
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Record name 4-Stilbenamine, (E)-
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Record name 4-Aminostilbene
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Record name 4-AMINOSTILBENE
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Synthesis routes and methods

Procedure details

In a 200-ml autoclave were placed 18.6 grams (0.06 mole) of anhydrous sodium p-styrylbenzene sulfonate, 5.2 grams (0.13 mole) of sodium amide and 50 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 120° C for 6 hours. The reaction pressure in the autoclave was 90 atm. during the reaction. After the ammonia was removed, 10 ml of water was added to the reaction mixture for hydrolysis. The product was extracted with ether and the ether was distilled off to produce crude 4-aminostilbene. The recrystallization thereof from ethanol gave 11.9 grams of 4-aminostilbene having a melting point of 151° to 152° C. Yield was 88.5%.
Name
sodium p-styrylbenzene sulfonate
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
88.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
797
Citations
JS Yang, SY Chiou, KL Liau - Journal of the American Chemical …, 2002 - ACS Publications
… N,N-diphenyl derivatives of trans-4-aminostilbene is borne out by our detailed studies on the … Thus, we attribute the fluorescence enhancement in trans-4-aminostilbene upon N-phenyl …
Number of citations: 157 pubs.acs.org
A Haddow, RJC Harris, GAR Kon… - … Transactions of the …, 1948 - royalsocietypublishing.org
… 256 is produced by administration of 4-aminostilbene and of 4-dimethylaminostilbene. From … test object, a series of derivatives of 4-aminostilbene has been examined to determine the …
Number of citations: 174 royalsocietypublishing.org
Z You, MD Brezzell, SK Das, BH Hooberman… - Mutation Research …, 1994 - Elsevier
… compounds, 4-aminobiphenyl and 4-aminostilbene, would not have been predicted from their in vitro mutagenicity results. The CA values for 4-aminostilbene remain the highest for any …
Number of citations: 24 www.sciencedirect.com
BJM Gaugler, HG Neumann, NK Scribner… - Chemico-Biological …, 1979 - Elsevier
Esters of N-hydroxy-N-acetylaminostilbene react with guanosine, adenosine and cytidine in vitro and yield an number of different reaction products, some of which have been recently …
Number of citations: 18 www.sciencedirect.com
JS Yang, CM Wang, CY Hwang, KL Liau… - Photochemical & …, 2003 - pubs.rsc.org
The origin of the N-substituent effect on the room temperature fluorescence vibronic structures of trans-4-aminostilbene (1), its disubstituted derivatives (2 and 3), and the fused-ring …
Number of citations: 22 pubs.rsc.org
Y Sutovsky, GI Likhtenshtein, S Bittner - Tetrahedron, 2003 - Elsevier
… A mixture of E-4-aminostilbene [3a] (0.9 g, 4.6 mmol) and 2,3-dichloro-1,4-naphthoquinone (2.1 g, 9.3 mmol) in 50 mL EtOH was stirred for 24 h at rt. The solvent was evaporated under …
Number of citations: 25 www.sciencedirect.com
M Hirose, T Shirai, MS Lee, CY Wang… - Chemico-biological …, 1997 - Elsevier
… N-acetyl-trans-4-aminostilbene induces mammary tumors and ear duct tumors in female rats following ip or sc injection, and tumors of the ear duct, forestomach and liver in male rats …
Number of citations: 1 www.sciencedirect.com
JS Yang, CJ Lin - Journal of Photochemistry and Photobiology A …, 2015 - Elsevier
… A similar value of 3.6 kcal/mol was also determined for the case of trans-4-aminostilbene (4AS) and its N,N-dimethyl derivative 4DS [54], [55]. However, the C double bond C torsion …
Number of citations: 14 www.sciencedirect.com
M Metzleb, HG Neumann - Zeitschrift für Krebsforschung und Klinische …, 1971 - Springer
Qualitatively, there was no difference in the metabolism of the three substances. No indication of a specific metabolic reaction with the carcinogenic compound was found. The …
Number of citations: 1 link.springer.com
H Baur, HG Neumann - Carcinogenesis, 1980 - academic.oup.com
… 7>art.y-4-aminostilbene derivatives are known to exhibit high tissue specificity. In the rat, they produce Zymbal gland tumors almost exclusively after chronic feeding of low doses (10, 11)…
Number of citations: 21 academic.oup.com

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